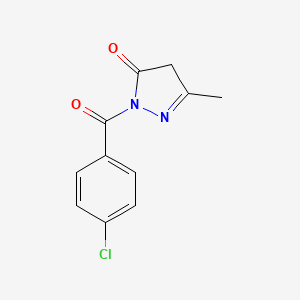
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-((difluoromethyl)thio)phenyl)-6-methyl-2-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-((difluoromethyl)thio)phenyl)-6-methyl-2-oxo-, methyl ester is a complex organic compound with a unique structure that includes a pyrimidine ring, a difluoromethylthio group, and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-((difluoromethyl)thio)phenyl)-6-methyl-2-oxo-, methyl ester typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the difluoromethylthio and methyl ester groups. Common reagents used in these reactions include pyrimidine precursors, difluoromethylthiolating agents, and methylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-((difluoromethyl)thio)phenyl)-6-methyl-2-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of new compounds with different functional groups.
Applications De Recherche Scientifique
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-((difluoromethyl)thio)phenyl)-6-methyl-2-oxo-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-((difluoromethyl)thio)phenyl)-6-methyl-2-oxo-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(4-methoxyphenyl)-6-methyl-2-thioxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester
- 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-methyl-6-[[[(3-methyl-5-isoxazolyl)carbonyl]oxy]methyl]-2-oxo-, ethyl ester
Uniqueness
What sets 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-((difluoromethyl)thio)phenyl)-6-methyl-2-oxo-, methyl ester apart from similar compounds is the presence of the difluoromethylthio group, which can impart unique chemical and biological properties. This functional group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
118201-39-1 |
|---|---|
Formule moléculaire |
C14H14F2N2O3S |
Poids moléculaire |
328.34 g/mol |
Nom IUPAC |
methyl 4-[2-(difluoromethylsulfanyl)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H14F2N2O3S/c1-7-10(12(19)21-2)11(18-14(20)17-7)8-5-3-4-6-9(8)22-13(15)16/h3-6,11,13H,1-2H3,(H2,17,18,20) |
Clé InChI |
MTBJOORKGGSVKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2SC(F)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



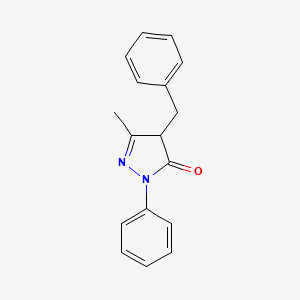
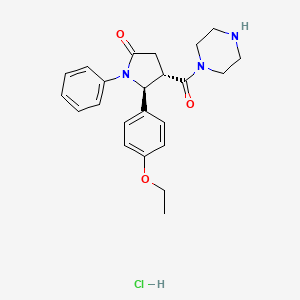
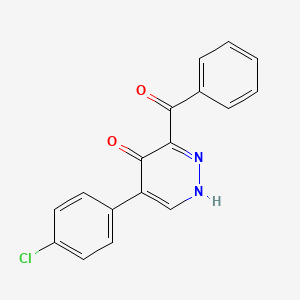
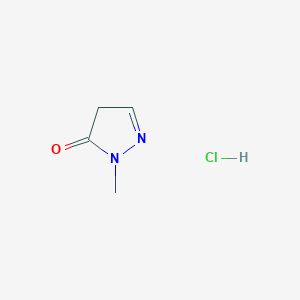
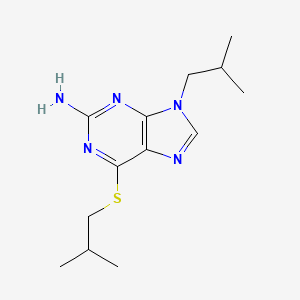
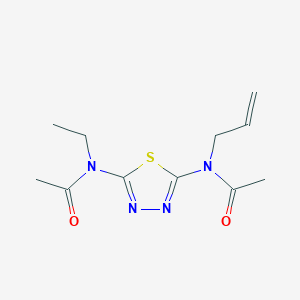
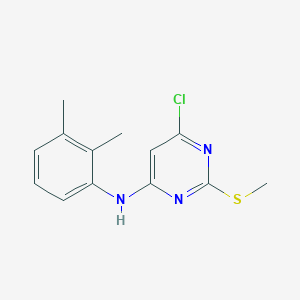
![3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12923858.png)
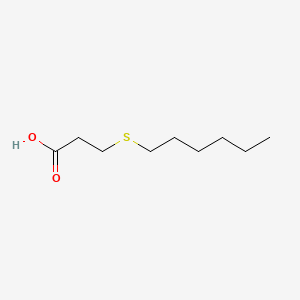
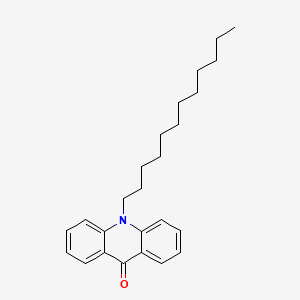
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B12923884.png)
